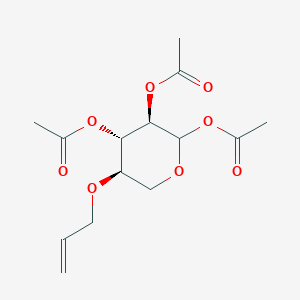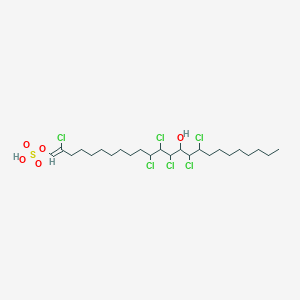
4-O-Allylxylopyranose triacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-O-Allylxylopyranose triacetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a derivative of xylopyranose, a type of sugar molecule, and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of 4-O-Allylxylopyranose triacetate is not fully understood. However, it is believed to interact with biological molecules, including proteins and enzymes, through hydrogen bonding and other interactions. This interaction can lead to changes in the activity of these molecules, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on its interaction with biological molecules. It has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions. It has also been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-O-Allylxylopyranose triacetate in lab experiments include its stability, solubility, and ability to interact with biological molecules. However, its synthesis can be challenging, and it may not be readily available for use in some experiments. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are many future directions for the study of 4-O-Allylxylopyranose triacetate. One area of research is the development of new drugs and therapeutics based on its structure and interactions with biological molecules. Additionally, the synthesis method can be optimized further to increase the yield and purity of the product. The mechanism of action of this compound can also be studied in more detail to better understand its effects on cellular processes. Finally, its potential applications in other fields, such as materials science and nanotechnology, can be explored.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized, and it has been studied extensively for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research is needed to fully understand its potential and to develop new applications based on its structure and interactions with biological molecules.
Méthodes De Synthèse
The synthesis of 4-O-Allylxylopyranose triacetate involves the reaction of xylopyranose with allyl alcohol and acetic anhydride. This reaction results in the formation of the triacetate derivative of xylopyranose. The synthesis method has been optimized by researchers to increase the yield and purity of the product.
Applications De Recherche Scientifique
4-O-Allylxylopyranose triacetate has been studied extensively for its potential applications in various fields. It has been used as a building block for the synthesis of other compounds, including glycoconjugates and glycosides. It has also been used in the development of new drugs and therapeutics due to its ability to interact with biological molecules.
Propriétés
Numéro CAS |
140222-17-9 |
|---|---|
Formule moléculaire |
C6H14N2O |
Poids moléculaire |
316.3 g/mol |
Nom IUPAC |
[(3R,4S,5R)-2,3-diacetyloxy-5-prop-2-enoxyoxan-4-yl] acetate |
InChI |
InChI=1S/C14H20O8/c1-5-6-18-11-7-19-14(22-10(4)17)13(21-9(3)16)12(11)20-8(2)15/h5,11-14H,1,6-7H2,2-4H3/t11-,12+,13-,14?/m1/s1 |
Clé InChI |
IWTRNBRXGUIOPT-RBKKPWLPSA-N |
SMILES isomérique |
CC(=O)O[C@H]1[C@@H](COC([C@@H]1OC(=O)C)OC(=O)C)OCC=C |
SMILES |
CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C |
SMILES canonique |
CC(=O)OC1C(COC(C1OC(=O)C)OC(=O)C)OCC=C |
Synonymes |
4-O-allyl-D-xylopyranose 4-O-allylxylopyranose 4-O-allylxylopyranose triacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-(4-ethyl-1-piperazinyl)-3-{[(4-isopropylphenoxy)acetyl]amino}benzoate](/img/structure/B235530.png)
![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]acetamide](/img/structure/B235546.png)
![3-[(2E,5Z)-2-[[4-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B235548.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide](/img/structure/B235557.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B235559.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-4-methylbenzenesulfonamide](/img/structure/B235566.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,5-dimethoxybenzamide](/img/structure/B235573.png)

![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235578.png)
![N-[2-(4-acetylpiperazin-1-yl)-3-chlorophenyl]-3-methylbenzamide](/img/structure/B235588.png)

![N-[2-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-5-bromonicotinamide](/img/structure/B235594.png)
